Pyridine, 3-(1-naphthalenyl)-
Description
Significance of Pyridine-Naphthalene Hybrid Structures in Contemporary Organic Chemistry
Pyridine (B92270), a basic heterocyclic organic compound, and naphthalene (B1677914), a bicyclic aromatic hydrocarbon, are fundamental building blocks in organic chemistry. wikipedia.orgnowgonggirlscollege.co.in Pyridine's nitrogen atom imparts specific electronic properties and basicity, making it a common feature in pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry. wikipedia.orgrsc.org Naphthalene provides a larger, rigid aromatic surface that can engage in pi-stacking interactions and serves as a scaffold in various materials and biologically active molecules. nowgonggirlscollege.co.in
The amalgamation of these two rings into a single molecule creates a "hybrid structure" with a unique combination of properties. smolecule.com These pyridine-naphthalene scaffolds are significant for several reasons:
Medicinal Chemistry: The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs. rsc.org When combined with a naphthalene moiety, the resulting structures have shown potential in various therapeutic areas. For instance, derivatives of naphthylpyridines have been investigated for their antimicrobial and antifungal activities. nih.govscispace.com The rigid naphthalene unit can enhance binding to biological targets like enzymes and receptors.
Materials Science: The electronic and photophysical properties of pyridine-naphthalene hybrids make them attractive for applications in materials science. evitachem.com Their aromatic nature and potential for functionalization allow for the development of new materials with specific electronic or photonic properties, such as those used in organic electronics and flexible displays. evitachem.comresearchgate.net
Catalysis: Naphthyl-substituted pyridine derivatives serve as versatile ligands for transition metal catalysts. mdpi.com The steric and electronic properties of the naphthyl group can influence the activity and selectivity of the metal center in catalytic processes like polymerization and cross-coupling reactions. mdpi.comresearchgate.net
The table below summarizes the key characteristics and fields of application for pyridine and naphthalene moieties.
| Moiety | Key Characteristics | Primary Fields of Application |
| Pyridine | Heterocyclic, basic nitrogen atom, polar, water-miscible. wikipedia.orguomustansiriyah.edu.iq | Pharmaceuticals, Agrochemicals, Solvents, Ligands. wikipedia.orgrsc.org |
| Naphthalene | Bicyclic aromatic hydrocarbon, planar, undergoes electrophilic substitution. nowgonggirlscollege.co.in | Dyes, Surfactants, Materials Science, Medicinal Scaffolds. nowgonggirlscollege.co.in |
Rationale for Investigating the 3-(1-Naphthalenyl)pyridine Framework
The specific arrangement of the naphthalene ring at the 3-position of the pyridine ring in "Pyridine, 3-(1-naphthalenyl)-" is of particular interest to chemists. The position of substitution on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and three-dimensional shape.
Electronic Effects: The nitrogen atom in pyridine is electron-withdrawing, which deactivates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. uomosul.edu.iq Substitution at the 3-position is generally favored in such reactions. uomosul.edu.iq The placement of the naphthalene group at this position creates a distinct electronic environment compared to substitution at other positions.
Stereochemistry and Conformation: The linkage at the 3-position allows for a specific spatial orientation of the two ring systems. The rotational barrier around the C-C bond connecting the pyridine and naphthalene rings is a key feature that can influence the molecule's ability to adopt specific conformations, which is crucial for its interaction with other molecules, such as in biological systems or in the formation of ordered materials. researchgate.net
Synthetic Accessibility: The synthesis of 3-substituted pyridines can be challenging, but various methods have been developed, making the 3-(1-naphthalenyl)pyridine framework accessible for study. acs.org The availability of synthetic routes is a practical rationale for its investigation.
Evolution of Research in Naphthylpyridine Chemistry
Research into pyridine and its derivatives has a long history, with the first synthesis of a pyridine derivative being described in 1881 by Arthur Rudolf Hantzsch. wikipedia.org The synthesis of complex organic molecules has continually evolved, driven by the need for new compounds in fields like medicine and materials science. ekb.eg
The evolution of research specifically in naphthylpyridine chemistry can be traced through the development of synthetic methodologies:
Classical Methods: Early approaches to forming such biaryl linkages often involved harsh reaction conditions and offered limited control over regioselectivity.
Cross-Coupling Reactions: The advent of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryls, including naphthylpyridines. smolecule.com These methods offer high efficiency and functional group tolerance, allowing for the controlled and predictable synthesis of specific isomers like 3-(1-naphthalenyl)pyridine. smolecule.com
Modern Catalytic Systems: More recent research has focused on developing even more efficient and sustainable synthetic methods. For example, cobalt-catalyzed [2+2+2] cycloaddition reactions have emerged as a powerful tool for constructing substituted pyridines, including naphthylpyridine skeletons, from alkynes and nitriles. researchgate.net
The timeline below highlights key milestones in the synthesis of pyridine and its derivatives, reflecting the broader evolution of organic synthesis.
| Era | Key Developments | Impact on Naphthylpyridine Chemistry |
| Late 19th Century | Hantzsch pyridine synthesis developed. wikipedia.org | Foundational methods for creating the pyridine ring. |
| Mid-20th Century | Development of organometallic reagents (e.g., Grignard). smolecule.com | Enabled the formation of carbon-carbon bonds between aromatic rings. |
| Late 20th Century | Rise of Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). smolecule.com | Provided highly efficient and selective methods for synthesizing specific naphthylpyridine isomers. |
| 21st Century | Advancements in catalysis, including cobalt-catalyzed cycloadditions and C-H activation. researchgate.net | Offers novel and atom-economical routes to complex naphthylpyridine structures. |
This evolution in synthetic chemistry has made a wider variety of naphthylpyridine derivatives accessible for study, fueling further research into their potential applications. rsc.org
Structure
3D Structure
Properties
CAS No. |
189193-21-3 |
|---|---|
Molecular Formula |
C15H11N |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-naphthalen-1-ylpyridine |
InChI |
InChI=1S/C15H11N/c1-2-8-14-12(5-1)6-3-9-15(14)13-7-4-10-16-11-13/h1-11H |
InChI Key |
FXWGSBNSENTIFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 1 Naphthalenyl Pyridine and Analogs
Direct Carbon-Carbon Bond Formation Strategies for Aryl-Pyridyl Linkages
The direct formation of the carbon-carbon bond between the pyridine (B92270) and naphthalene (B1677914) rings is a highly efficient and widely utilized strategy. This approach often relies on transition-metal-catalyzed cross-coupling reactions or multicomponent reactions that construct the pyridine ring with the naphthalene moiety already incorporated.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille variants)
Transition-metal-catalyzed cross-coupling reactions are powerful and versatile tools for the synthesis of biaryl compounds, including 3-(1-naphthalenyl)pyridine. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium or nickel. nih.gov
The Suzuki-Miyaura coupling is one of the most frequently employed methods. nih.gov This reaction can be performed by coupling a pyridine-3-boronic acid or its ester with 1-bromonaphthalene, or conversely, by reacting 3-bromopyridine (B30812) with 1-naphthaleneboronic acid. The reaction is generally catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base. nih.govnih.gov A significant advantage of the Suzuki-Miyaura reaction is the use of boronic acids, which are relatively stable and have low toxicity. organic-chemistry.org
The Negishi coupling utilizes an organozinc reagent, for example, 3-pyridylzinc chloride, which is reacted with a 1-halonaphthalene. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and often proceeds under mild reaction conditions. orgsyn.org Nickel catalysts can also be employed in Negishi couplings. wikipedia.org
The Stille coupling involves the use of organotin reagents, such as 3-(tributylstannyl)pyridine, with a suitable naphthalene halide. organic-chemistry.orgwikipedia.org While effective and tolerant of a wide range of functional groups, the toxicity of organotin compounds is a significant drawback, leading to a preference for greener alternatives like the Suzuki-Miyaura coupling. organic-chemistry.orgthermofisher.com
| Reaction | Pyridine Reagent | Naphthalene Reagent | Typical Catalyst/Conditions | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 3-Pyridylboronic acid | 1-Bromonaphthalene | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Stable and low-toxicity boronic acids | Potential for side reactions |
| Negishi | 3-Pyridylzinc chloride | 1-Iodonaphthalene | Pd(0) or Ni catalyst | Mild conditions, high functional group tolerance orgsyn.org | Moisture-sensitive organozinc reagents |
| Stille | 3-(Tributylstannyl)pyridine | 1-Bromonaphthalene | Pd catalyst | Tolerates many functional groups thermofisher.com | Toxicity of organotin compounds organic-chemistry.orgwikipedia.org |
Multicomponent Condensation and Cyclization Reactions (e.g., Hantzsch-type, Bohlmann-Rahtz)
Multicomponent reactions (MCRs) provide an efficient route to complex molecules in a single synthetic operation from three or more starting materials, which aligns with the principles of atom and step economy. nih.gov
The Hantzsch pyridine synthesis is a classic MCR that can be adapted for the preparation of naphthalenyl-substituted pyridines. wikipedia.orgorganic-chemistry.org This typically involves the condensation of an aldehyde (such as naphthalene-1-carbaldehyde), a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source. wikipedia.orgthermofisher.com The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.org
The Bohlmann-Rahtz pyridine synthesis offers another pathway, involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. wikipedia.orgorganic-chemistry.org This intermediate, upon heating, undergoes cyclodehydration to yield a substituted pyridine. wikipedia.orgorganic-chemistry.org By utilizing a naphthalenyl-substituted enamine or ethynylketone, this method can be used to construct the 3-(1-naphthalenyl)pyridine framework. Recent modifications have focused on using acid catalysis to lower the high reaction temperatures traditionally required for the cyclodehydration step. organic-chemistry.orgorganic-chemistry.org
Functionalization Approaches for Pre-existing Pyridine and Naphthalene Moieties
An alternative strategy to forming the aryl-pyridyl bond involves starting with a pre-functionalized pyridine or naphthalene and introducing the other aromatic ring. This approach often relies on the selective functionalization of C-H bonds or the conversion of existing functional groups.
Regioselective Functionalization of the Pyridine Nucleus
The pyridine ring has distinct reactivity patterns that can be exploited for regioselective functionalization. The nitrogen atom makes the ring electron-deficient, which generally deactivates it towards electrophilic aromatic substitution. However, C-H activation provides a modern and direct route for the arylation of pyridines. This can involve transition-metal-catalyzed coupling of the pyridine C-H bond with a naphthalene-based organometallic reagent. Another approach involves the generation of highly reactive pyridyne intermediates, which can undergo regioselective addition reactions. nih.govrsc.org For instance, a 3,4-pyridyne intermediate can be generated from a 3-chloropyridine (B48278) derivative, which then reacts with a nucleophile to introduce a substituent at the 4-position, followed by an electrophilic quench at the 3-position. nih.gov
Selective Derivatization of the Naphthalene Substituent
Once the 3-(1-naphthalenyl)pyridine core has been synthesized, further diversification can be achieved by selective functionalization of the naphthalene ring. The positions on the naphthalene ring exhibit different reactivities towards electrophilic substitution. For example, nitration or halogenation would be expected to occur at positions that are electronically activated by the pyridine substituent. This allows for the introduction of various functional groups onto the naphthalene moiety, which can then be further manipulated to create a library of analogs.
Green Chemistry Principles and Sustainable Synthesis Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of 3-(1-naphthalenyl)pyridine synthesis, this is reflected in several areas of research.
Catalysis: The development of more efficient and recyclable catalysts, such as nanocatalysts, is a key focus to minimize metal waste and simplify product purification. nih.gov
Solvents: There is a strong push to replace hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents. mdpi.com Performing reactions in the absence of a solvent is an even more sustainable approach.
Energy Input: The use of microwave irradiation or ultrasound can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. nih.gov
Atom Economy: Multicomponent reactions, such as the Hantzsch and Bohlmann-Rahtz syntheses, are inherently more atom-economical than many multi-step synthetic sequences. nih.gov
In-depth Analysis of 3-(1-Naphthalenyl)pyridine Reactivity Not Extensively Documented in Current Literature
A comprehensive review of existing scientific literature reveals a notable scarcity of specific research focused on the reactivity and mechanistic pathways of Pyridine, 3-(1-naphthalenyl)- , particularly concerning the detailed C-H activation, cyclometallation, and substitution reactions outlined in the proposed investigation. While the broader field of pyridine and naphthalene chemistry is well-established, this specific isomer remains largely unexplored in the context of directed metallation and specific substitution pathways.
The majority of research on naphthyl-pyridine systems has concentrated on the 2-(1-naphthalenyl)pyridine isomer. The strategic placement of the pyridine nitrogen in the 2-position allows it to act as an effective directing group, facilitating ortho-metallation and C-H activation at the peri-position (C-8) of the naphthalene ring. This has led to extensive studies on its cyclometallation processes. In contrast, the 3-(1-naphthalenyl)pyridine isomer lacks this ortho-relationship between the nitrogen atom and the naphthyl group, making such directed C-H activation pathways significantly less favorable and, consequently, less studied.
Due to the absence of specific research data for Pyridine, 3-(1-naphthalenyl)- corresponding to the requested detailed outline, it is not possible to provide a scientifically accurate and substantiated article on its reactivity and mechanistic investigations at this time. Further experimental research would be required to elucidate the specific chemical behaviors of this compound.
Reactivity and Mechanistic Investigations of 3 1 Naphthalenyl Pyridine Derivatives
Tautomerism and Isomerization Phenomena in Related Pyridine (B92270) Systems
Tautomerism and isomerization are fundamental concepts in organic chemistry that describe the existence of interconvertible isomers. clockss.orgwikipedia.org In the context of pyridine derivatives, these phenomena influence their chemical reactivity, physical properties, and biological activity. researchgate.netchimia.ch While specific studies on 3-(1-naphthalenyl)pyridine are not extensively detailed in the literature, the principles governing tautomerism and isomerization in related pyridine systems provide a strong basis for understanding its potential behavior.
Prototropic tautomerism, which involves the migration of a proton, is a common feature in heterocyclic compounds. wikipedia.orgresearchgate.net For substituted pyridines, the position of the substituent and the nature of the substituent itself dictate the type and equilibrium of tautomeric forms. chimia.ch Common types of tautomerism observed in pyridine derivatives include keto-enol and amine-imine tautomerism. acs.org
Another relevant phenomenon is ring-chain tautomerism, where the interconversion involves the opening and closing of a ring structure. nih.gov This is particularly observed in pyridine derivatives bearing substituents with functional groups capable of intramolecular nucleophilic addition to the pyridine ring or another part of the substituent. researchgate.netacs.orgpleiades.onlineacs.org
Isomerization in pyridine derivatives can also manifest as conformational isomers, particularly when bulky substituents are present. The rotation around single bonds can be hindered, leading to distinct, stable conformers. In the case of 3-(1-naphthalenyl)pyridine, the bulky naphthyl group attached to the pyridine ring could lead to such conformational isomers. nih.govresearchgate.net
Prototropic Tautomerism in Substituted Pyridines
The electronic nature and position of substituents on the pyridine ring significantly influence the position of the tautomeric equilibrium. The following table summarizes the general trends observed for common substituents on a pyridine ring.
| Substituent Position | Substituent Type | Predominant Tautomeric Form | Notes |
| 2- or 4- | Hydroxy | Pyridone | The keto form is generally more stable. |
| 3- | Hydroxy | Hydroxypyridine | The enol form is favored. |
| 2- or 4- | Amino | Amino | The amine form is more stable than the imine form. |
| - | Electron-withdrawing group | Favors pyridone form | Stabilizes the negative charge on the nitrogen in the pyridone form. |
This table presents generalized data for substituted pyridines.
For 3-(1-naphthalenyl)pyridine, which lacks a readily tautomerizable group like a hydroxyl or amino substituent directly on the pyridine ring, prototropic tautomerism of the keto-enol or amine-imine type is not expected to be a significant phenomenon under normal conditions. However, the introduction of such functional groups onto either the pyridine or naphthalene (B1677914) ring would introduce the possibility of these tautomeric equilibria.
Potential for Rotational Isomerism
The single bond connecting the pyridine and naphthalene rings in 3-(1-naphthalenyl)pyridine allows for rotation. Due to the steric hindrance between the hydrogen atom at the 2-position of the pyridine ring and the hydrogen atom at the 8'-position of the naphthalene ring, this rotation is likely to be restricted. This can lead to the existence of atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. The energy barrier to this rotation would determine whether these isomers are stable and isolable at room temperature.
Computational studies on similar biaryl systems have been used to estimate these rotational barriers. While specific experimental data for 3-(1-naphthalenyl)pyridine is not available, analogous systems suggest that the barrier could be significant enough to allow for the observation of distinct conformers at low temperatures. nih.gov
Ring-Chain Tautomerism Considerations
Ring-chain tautomerism would not be expected for 3-(1-naphthalenyl)pyridine itself. However, if the molecule were to be functionalized with appropriate groups, this type of tautomerism could be induced. For example, the introduction of a side chain on the pyridine ring containing a terminal aldehyde or ketone and a nucleophilic group could lead to an intramolecular cyclization, establishing a ring-chain equilibrium. nih.govresearchgate.net
The following table outlines hypothetical scenarios for ring-chain tautomerism in functionalized derivatives of 3-(1-naphthalenyl)pyridine.
| Functionalization Scenario | Open-Chain Form | Cyclic Tautomer | Conditions Favoring Cyclic Form |
| Hydroxyethyl group at 2-position | 2-(2-hydroxyethyl)-3-(1-naphthalenyl)pyridine | A dihydropyrido[1,2-a]oxazine derivative | Acidic or basic catalysis |
| Carboxy group at 2-position and amino group on naphthyl ring | 2-carboxy-3-(1-naphthalenyl)pyridine with an amino-naphthalene | A lactam formed by intramolecular amidation | Dehydrating conditions |
This table is illustrative and based on general principles of ring-chain tautomerism in pyridine derivatives.
Coordination Chemistry and Ligand Design Principles for 3 1 Naphthalenyl Pyridine
Design and Synthesis of 3-(1-Naphthalenyl)pyridine as a Ligand Motif
The design of 3-(1-naphthalenyl)pyridine as a ligand is predicated on the foundational principles of coordination chemistry, where it would primarily function as a Lewis base. The lone pair of electrons on the pyridine (B92270) nitrogen atom is readily available for donation to a metal center. jscimedcentral.comwikipedia.org The bulky 1-naphthalenyl group at the 3-position introduces significant steric hindrance and potential for π-stacking interactions, which can influence the resulting complex's geometry, stability, and crystal packing. stmarytx.edu
Synthesis of such a ligand would typically be achieved through cross-coupling reactions, such as the Suzuki or Negishi coupling, between a halogenated pyridine (e.g., 3-bromopyridine) and a 1-naphthalenylboronic acid or a related organometallic reagent. rsc.orgmdpi.com
Monodentate, Bidentate, and Multidentate Coordination Modes
Monodentate Coordination: The most probable coordination mode for 3-(1-naphthalenyl)pyridine is as a monodentate ligand, coordinating to a metal center exclusively through the nitrogen atom of the pyridine ring. jscimedcentral.com This is the characteristic behavior of simple pyridine ligands.
Potential Bidentate and Multidentate Coordination: For the ligand to act in a bidentate or multidentate fashion, the naphthalenyl group would also need to participate in coordination. This could theoretically occur through:
π-Coordination: The aromatic π-system of the naphthalene (B1677914) ring could coordinate to a metal center. This is less common for simple aryl-substituted pyridines but is a possibility depending on the electron richness of the metal.
C-H Activation: A C-H bond on the naphthalene ring could be activated to form a cyclometalated complex, creating a chelate ring and thus a bidentate coordination mode.
Without experimental evidence, these latter modes remain speculative for this specific compound.
Development of Chiral 3-(1-Naphthalenyl)pyridine Ligand Derivatives
Chirality could be introduced into the 3-(1-naphthalenyl)pyridine scaffold to create ligands for asymmetric catalysis. acs.org The primary strategy would involve overcoming the free rotation around the C-C bond connecting the pyridine and naphthalene rings to create stable atropisomers.
Atropisomeric Chirality: By introducing bulky substituents at the positions ortho to the connecting C-C bond (i.e., the 2- and 4-positions of the pyridine and/or the 2'- and 8'-positions of the naphthalene), rotation can be restricted, leading to separable, axially chiral enantiomers. nih.gov These chiral ligands could then be used to create an asymmetric coordination environment around a metal catalyst.
Metal Complexation and Structural Characterization of Coordination Compounds
The complexation of 3-(1-naphthalenyl)pyridine with various metal ions would result in coordination compounds whose structure and properties are dictated by the metal's preferred coordination number, the metal-to-ligand ratio, and the presence of other ligands or counter-ions. mdpi.com Characterization would rely on techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and elemental analysis. mdpi.com
Formation of Homo- and Heteroleptic Metal Complexes
Homoleptic Complexes: These complexes feature only one type of ligand coordinated to the central metal ion. A hypothetical example would be [M(3-(1-naphthalenyl)pyridine)n]X, where 'M' is a metal ion, 'n' is the coordination number, and 'X' is a counter-ion. The formation of such complexes would depend heavily on steric factors; the bulky naphthalenyl groups might prevent a large number of ligands from coordinating to a single metal center.
Heteroleptic Complexes: These are complexes containing more than one type of ligand. mdpi.com It is more probable that 3-(1-naphthalenyl)pyridine would be found in heteroleptic complexes, such as [MXm(3-(1-naphthalenyl)pyridine)n], where 'X' represents other ligands like halides, water, or acetylacetonate.
Analysis of Coordination Geometries and Ligand Field Theory Implications
The geometric arrangement of ligands around the central metal ion is known as the coordination geometry. For transition metal complexes involving pyridine-type ligands, common geometries include tetrahedral, square planar, and octahedral. wikipedia.org
Tetrahedral and Square Planar: Often observed for metals with a d8 or d10 electron configuration and a coordination number of four.
Octahedral: Common for a coordination number of six.
The electronic properties of the resulting complexes would be explained by Ligand Field Theory. As a pyridine-based ligand, 3-(1-naphthalenyl)pyridine would be classified as a σ-donor and a weak π-acceptor. wikipedia.org The energy levels of the metal's d-orbitals would be split upon coordination, and the magnitude of this splitting would influence the complex's color, magnetic properties, and reactivity. The bulky naphthalenyl substituent could cause distortions from ideal geometries, further affecting the d-orbital splitting. mdpi.com
Self-Assembly of Higher-Order Coordination Architectures (e.g., cages, polymers)
The structure of 3-(1-naphthalenyl)pyridine makes it a potential building block for supramolecular structures like coordination polymers (metal-organic frameworks, MOFs). stmarytx.edu If functionalized with additional donor groups (e.g., carboxylates), it could act as a linker, bridging multiple metal centers to form one-, two-, or three-dimensional networks. nih.govnih.gov Even without additional functional groups, the non-covalent π-π stacking interactions between the large naphthalene rings could play a crucial role in directing the self-assembly of discrete complexes into ordered, higher-dimensional arrays in the solid state. stmarytx.edu
Steric and Electronic Effects of the 3-(1-Naphthalenyl) Substituent on Metal Binding
Steric Effects
The 1-naphthalenyl group is a bulky substituent that imparts considerable steric hindrance around the coordinating nitrogen atom of the pyridine ring. This steric bulk can affect metal binding in several ways:
Coordination Number and Geometry: The presence of the large naphthalenyl group can restrict the number of ligands that can coordinate to a metal center, potentially favoring lower coordination numbers. libretexts.org For instance, in complexes where multiple 3-(1-naphthalenyl)pyridine ligands are involved, the steric repulsion between the naphthalenyl moieties can prevent the formation of highly crowded coordination spheres. This is in contrast to less sterically hindered pyridine ligands, which can more readily form complexes with higher coordination numbers, such as octahedral geometries with six ligands. wikipedia.org The steric hindrance can also lead to distorted coordination geometries as the ligands arrange to minimize steric clash.
"Outer Atom Angle": A useful concept to quantify the steric hindrance of a ligand is the "outer atom angle," which considers the planarity of the linkers and the steric effect by using the two outer hydrogen atoms placed at their sides. ub.edu While specific data for 3-(1-naphthalenyl)pyridine is not readily available, it can be inferred that its outer atom angle would be significantly larger than that of unsubstituted pyridine or even 3-phenylpyridine (B14346). For comparison, 3-phenylpyridine has been shown to have a larger outer atom angle than 4-phenylpyridine, leading to the formation of monomeric complexes rather than polymeric structures. ub.edu The even bulkier 1-naphthalenyl group would be expected to further promote the formation of discrete molecular complexes over extended coordination polymers.
Influence on Complex Architecture: In the context of coordination polymers, the steric profile of the 3-(1-naphthalenyl)pyridine ligand can direct the self-assembly process. The bulky nature of the naphthalenyl group can prevent the formation of densely packed structures, potentially leading to the formation of porous frameworks or cages. scribd.com The orientation of the naphthalenyl group relative to the pyridine ring will also influence the potential for intermolecular interactions, such as π-π stacking, which can further stabilize the crystal structure. nih.gov
Electronic Effects
The electronic nature of the 1-naphthalenyl substituent influences the electron density on the pyridine nitrogen atom, which in turn affects its basicity and coordination strength.
Comparison with Other Substituents: The electronic influence of the 1-naphthalenyl group can be contextualized by comparing it to other substituents. For example, strongly electron-donating groups like dimethylamino at the 4-position significantly increase the basicity of pyridine. scribd.com Conversely, strongly electron-withdrawing groups like nitro decrease the electron density on the nitrogen, weakening its donor capability. nih.gov The 1-naphthalenyl group is expected to have a more moderate electronic effect compared to these extremes.
Metal-to-Ligand Charge Transfer (MLCT): The extended π-system of the naphthalene moiety can participate in metal-to-ligand charge transfer (MLCT) transitions in complexes with suitable metal ions (e.g., Ru(II), Re(I)). These transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital, are often observed in the visible region of the electromagnetic spectrum and are responsible for the photophysical properties of many coordination complexes. The energy of these MLCT bands can be tuned by modifying the electronic properties of the ligand.
The interplay of these steric and electronic effects ultimately dictates the coordination behavior of 3-(1-naphthalenyl)pyridine and the properties of its metal complexes.
Table of Comparative Steric and Electronic Parameters of Pyridine Ligands
| Ligand | Substituent at 3-Position | Expected Steric Hindrance | Expected Electronic Effect of Substituent | Anticipated Impact on Metal Coordination |
|---|---|---|---|---|
| Pyridine | -H | Low | Neutral (Reference) | Can form high-coordination number, less distorted complexes. wikipedia.org |
| 3-Methylpyridine (3-Picoline) | -CH₃ | Low-Moderate | Weakly Electron-Donating (+I) | Slight increase in coordination bond strength compared to pyridine. wikipedia.org |
| 3-Phenylpyridine | -C₆H₅ | Moderate | Weakly Electron-Withdrawing (Inductive) / Weakly Donating (Resonance) | Increased steric bulk may favor lower coordination numbers; π-stacking interactions possible. ub.edu |
| Pyridine, 3-(1-naphthalenyl)- | -C₁₀H₇ | High | Weakly Electron-Withdrawing (Inductive) / Weakly Donating (Resonance) | Significant steric hindrance likely leading to lower coordination numbers and distorted geometries; potential for extensive π-π stacking. scribd.comnih.gov |
| 3-Chloropyridine (B48278) | -Cl | Low | Electron-Withdrawing (-I, +M) | Decreased basicity of pyridine nitrogen, leading to weaker coordination bonds. stackexchange.com |
Catalytic Applications of 3 1 Naphthalenyl Pyridine Based Complexes
Photoredox Catalysis Employing Naphthylpyridine-Iridium(III) Complexes
Triscyclometalated homoleptic iridium(III) complexes based on 2-(1-naphthyl)pyridine (npy) ligands have emerged as highly efficient photoredox catalysts. A systematic investigation into their photophysical and electrochemical properties has revealed their potential to rival or even surpass the performance of the archetypal photoredox catalyst, tris[2-phenylpyridinato]iridium(III) ([Ir(ppy)3]). researchgate.net
Regioselective Methoxytrifluoromethylation of Styrene
One of the notable applications of these naphthylpyridine-iridium(III) complexes is in the three-component regioselective methoxytrifluoromethylation of styrene. researchgate.net This reaction serves as a benchmark for evaluating the catalytic efficacy of these novel photosensitizers. The complexes have demonstrated equal or superior performance compared to the well-established [Ir(ppy)3] catalyst. researchgate.net
The substitution pattern on the 2-(1-naphthyl)pyridine ligand has a discernible influence on the catalyst's performance, particularly on the excited state lifetime. For instance, a complex bearing a strongly electron-withdrawing trifluoromethyl group on the naphthylpyridine ligand exhibits a longer emission lifetime (3.7 µs) compared to the unsubstituted analogue (1.5 µs). researchgate.net Conversely, electronically complementary ligands and those with orthogonal configurations lead to slightly shorter excited state lifetimes (1.4–3.0 µs). researchgate.net
| Catalyst | Ligand Substitution | Excited State Lifetime (µs) |
| Ir(npy)3 | Unsubstituted | 1.5 |
| Ir(CF3-npy)3 | Electron-withdrawing (CF3) | 3.7 |
| Ir(complementary-npy)3 | Electronically complementary | 1.4-3.0 |
Mechanistic Aspects of Photoredox Catalysis
The mechanism of photoredox catalysis hinges on the photophysical and electrochemical properties of the iridium(III) complexes. These complexes display reversible or quasireversible redox processes. The ground-state oxidation potential of the Ir(III)/Ir(IV) couple is influenced by the electronic nature of the substituents on the naphthylpyridine ligand. For example, the complex with a trifluoromethylated ligand shows the highest ground-state oxidation potential (E1/2 ox = 0.95 V vs. SCE in CH2Cl2). researchgate.net
The catalytic cycle is initiated by the absorption of visible light by the iridium(III) complex, which promotes it to an excited state. This excited state species can then engage in single-electron transfer (SET) processes with the substrates, initiating the radical cascade that leads to the desired product. The extended excited-state lifetimes observed for some of the substituted naphthylpyridine complexes are advantageous for efficient catalysis, as they provide a larger window for the excited state to participate in the desired electron transfer events.
Asymmetric Catalysis Utilizing Chiral Naphthylpyridine Ligands
While the development of chiral ligands derived specifically from 3-(1-naphthalenyl)pyridine for the following applications is an emerging area, the broader class of chiral pyridine-containing ligands has been extensively utilized in asymmetric catalysis. The principles and successes in these areas provide a strong foundation for the future design and application of chiral 3-(1-naphthalenyl)pyridine ligands.
Enantioselective Cyclopropanation Reactions
Enantioselective cyclopropanation is a powerful tool for the synthesis of chiral cyclopropanes, which are important structural motifs in numerous natural products and pharmaceuticals. While specific examples utilizing chiral 3-(1-naphthalenyl)pyridine ligands are not yet prevalent in the literature, the development of novel chiral pyridine-based ligands for this transformation is an active area of research. The design of such ligands often focuses on creating a well-defined chiral pocket around the metal center to control the stereochemical outcome of the reaction.
Asymmetric Reductive Amination
Asymmetric reductive amination is a highly valuable method for the synthesis of chiral amines, which are ubiquitous in the pharmaceutical and agrochemical industries. The field has seen significant advancements through the development of chiral pyridine-derived ligands for various transition metal catalysts. For instance, half-sandwich iridium catalysts supported by chiral N,C-bidentate pyridine-derived ligands have been successfully employed in additive-free, broad-scope transfer hydrogenative direct asymmetric reductive amination. nih.gov These successes highlight the potential for chiral 3-(1-naphthalenyl)pyridine ligands to be effective in this important transformation.
Transition Metal-Catalyzed Organic Transformations
Beyond photoredox and asymmetric catalysis, complexes of 3-(1-naphthalenyl)pyridine and its derivatives are valuable in a range of other transition metal-catalyzed organic transformations. The pyridine (B92270) nitrogen serves as an excellent coordinating atom for a variety of transition metals, while the naphthyl group can be utilized to fine-tune the steric and electronic properties of the resulting catalyst.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds. In a study focused on the synthesis of axially chiral 1-(1-naphthyl)isoquinolines and 2-(1-naphthyl)pyridines, Grignard reagents derived from 2-methoxy-1-naphthylmagnesium bromide were coupled with chiral sulfinyl-substituted methylpyridines. researchgate.net While not a direct catalytic application of 3-(1-naphthalenyl)pyridine as a ligand, this work underscores the importance of the naphthyl-pyridine linkage in constructing valuable chiral molecules.
Furthermore, palladium-catalyzed C-H activation and functionalization are powerful strategies for the efficient synthesis of complex organic molecules. Chiral ligands based on binaphthyl scaffolds have been successfully employed in palladium-catalyzed enantioselective C–H activation/cycloaddition reactions. acs.org This demonstrates the potential of incorporating the 3-(1-naphthalenyl)pyridine motif into ligand design for such advanced catalytic systems. The development of new ligands is crucial for expanding the scope and efficiency of these reactions, and the unique structural features of 3-(1-naphthalenyl)pyridine make it an attractive candidate for future ligand development in this area.
Carbon-Carbon Bond Forming Reactions (e.g., Suzuki Coupling)
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, widely employing palladium catalysts supported by various ligands. Pyridine-containing ligands are frequently explored in this context due to their ability to modulate the electronic and steric environment of the metal center. While extensive research exists on pyridine-based ligands for Suzuki coupling, specific studies detailing the application of complexes derived directly from 3-(1-naphthalenyl)pyridine as the primary ligand are not extensively documented in the current body of scientific literature. The development of catalysis in this area has often focused on other substituted pyridines and more complex ligand scaffolds.
Multicomponent Reactions (e.g., A³-Coupling)
In the realm of multicomponent reactions, silver(I) complexes featuring a pyridine-containing macrocyclic ligand substituted with a 1-(naphthyl)methyl group have proven to be effective catalysts for the A³-coupling reaction. acs.orgnih.gov This reaction involves the one-pot coupling of an aldehyde, a terminal alkyne, and an amine to produce valuable propargylamine (B41283) products. acs.orgnih.gov
The catalyst design incorporates a 1-(naphthyl)methyl substituent on a nitrogen atom of the macrocycle, which provides a stable coordination environment for the silver(I) ion. acs.org This naphthyl group acts as a "protecting cap" for the metal center, which can be displaced by a reactant molecule during the catalytic cycle. acs.orgacs.org The catalytic system is versatile and functions under both conventional heating and dielectric heating, with the latter allowing for lower catalyst loading and shorter reaction times. nih.gov
The scope of the A³-coupling reaction catalyzed by these silver(I)-naphthylpyridine-based complexes is broad, accommodating a variety of substrates. Research has demonstrated successful couplings with both aromatic and aliphatic aldehydes, aryl- and alkyl-substituted alkynes, and various secondary amines. nih.gov
Table 1: Scope of the A³-Coupling Reaction Using a Silver(I)-Naphthylpyridine Complex Catalyst Reaction conditions involved the coupling of an aldehyde, an alkyne, and an amine, catalyzed by the silver(I) complex.
| Aldehyde | Alkyne | Amine | Product Yield (%) |
| Benzaldehyde | Phenylacetylene | Pyrrolidine | 91 |
| 4-Chlorobenzaldehyde | Phenylacetylene | Pyrrolidine | 99 |
| 4-Methoxybenzaldehyde | Phenylacetylene | Pyrrolidine | 85 |
| Cyclohexanecarboxaldehyde | Phenylacetylene | Pyrrolidine | 81 |
| Benzaldehyde | 1-Hexyne | Pyrrolidine | 83 |
| Benzaldehyde | Phenylacetylene | Piperidine | 90 |
| Benzaldehyde | Phenylacetylene | Dibenzylamine | 75 |
This table is generated based on data from research on silver(I)(pyridine-containing ligand) complexes in A³-coupling reactions. acs.org
Acyl-Transfer Catalysis via Naphthylpyridine-Derived Systems
Naphthylpyridine-derived systems have also emerged as highly effective chiral nucleophilic catalysts for enantioselective acyl-transfer reactions. Specifically, chiral 4-aminopyridine (B3432731) derivatives that incorporate a binaphthyl unit have been designed and successfully utilized. nih.gov These catalysts merge the high nucleophilicity of a 4-dimethylaminopyridine (B28879) (DMAP) core with the robust, well-defined chirality of a binaphthyl moiety. nih.gov
The design of these catalysts often includes strategically placed hydroxyl groups on the binaphthyl scaffold. These groups are crucial for establishing electrostatic interactions that facilitate the reaction and enhance enantioselectivity. nih.gov The catalysts have proven to be exceptionally efficient, with loadings as low as 0.5 mol% being sufficient to drive reactions to completion, achieving high yields and excellent enantiomeric ratios (up to 98:2 er). nih.gov
These naphthylpyridine-derived systems are particularly effective in the Steglich rearrangement of O-acylated oxindoles, a reaction that generates valuable all-carbon quaternary stereocenters. nih.gov The versatility of the catalyst allows for the acylation of a wide range of substrates with high efficiency. nih.gov
Table 2: Enantioselective Steglich Rearrangement using a Binaphthyl-Pyridine Catalyst Reaction of various O-acylated oxindole (B195798) derivatives catalyzed by a chiral naphthylpyridine system.
| Substrate (Oxindole Derivative) | Yield (%) | Enantiomeric Ratio (er) |
| Phenyl-substituted | 99 | 98:2 |
| 5-Methoxy-substituted | 99 | 97:3 |
| 5-Fluoro-substituted | 99 | 97:3 |
| 7-Methyl-substituted | 99 | 98:2 |
| 7-Chloro-substituted | 99 | 95:5 |
This table is generated based on data from research on enantioselective acyl transfer catalysis by binaphthyl-pyridine systems. nih.gov
Computational and Theoretical Investigations of 3 1 Naphthalenyl Pyridine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of 3-(1-naphthalenyl)pyridine and related aromatic systems.
Geometry Optimization and Conformational Landscape Analysis
The geometry of 3-(1-naphthalenyl)pyridine is characterized by the spatial arrangement of its two constituent aromatic rings: a pyridine (B92270) ring and a naphthalene (B1677914) ring. The rotational barrier around the single bond connecting these two rings dictates the molecule's conformational flexibility. Computational studies on structurally similar N-aryl substituted heterocyclic compounds have shown that the rotation of the naphthyl ring can be either hindered or free, depending on the substitution pattern and steric hindrances. nih.gov For 3-(1-naphthalenyl)pyridine, a conformational search would likely reveal a landscape of different rotational isomers (conformers) with varying energies. nih.gov The most stable conformer would be the one that minimizes steric repulsion between the hydrogen atoms on the pyridine and naphthalene rings.
The dihedral angle between the planes of the pyridine and naphthalene rings is a key parameter determining the extent of π-conjugation. In related systems, such as 4-arylpyridines, the steric bulk of substituents can significantly influence this angle, with larger groups leading to a greater twist between the rings. dntb.gov.ua For 3-(1-naphthalenyl)pyridine, the dihedral angle is expected to be non-zero due to steric interactions, which in turn affects the electronic communication between the two ring systems.
Table 1: Representative Calculated Geometrical Parameters for a Naphthalene-Pyridylimine Compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (Pyridine-Naphthyl) | 1.418 | - | -178.12 |
| C-C (Naphthalene) | 1.365 - 1.432 | 118.0 - 122.1 | - |
| C-N (Pyridine) | 1.338 - 1.348 | 116.8 - 123.9 | - |
Note: Data is for N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) and is provided as an illustrative example of typical bond lengths and angles in such systems. mdpi.com
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity of molecules. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govripublication.com
In molecules containing both pyridine and naphthalene moieties, the HOMO is often located on the more electron-rich naphthalene ring, while the LUMO can be distributed over both the pyridine and naphthalene rings. researchgate.net The precise distribution of these orbitals can be influenced by the substitution pattern and the dihedral angle between the rings. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies and Related Reactivity Descriptors for a Naphthalene-based Propenone
| Parameter | Value (a.u.) |
| HOMO Energy | -6.12 |
| LUMO Energy | -2.49 |
| HOMO-LUMO Energy Gap (ΔE) | 3.63 |
| Ionization Potential | 6.12 |
| Electron Affinity | 2.49 |
| Chemical Hardness | 1.815 |
| Chemical Softness | 0.551 |
| Electronegativity | 4.305 |
| Chemical Potential | -4.305 |
| Electrophilicity Index | 5.10 |
Note: Data is for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone and serves as an example of FMO analysis in a related system. nih.gov
Electron Delocalization and Steric Effects on Electronic Properties
The electronic properties of 3-(1-naphthalenyl)pyridine are governed by a balance between electron delocalization and steric effects. Electron delocalization, or π-conjugation, between the pyridine and naphthalene rings can stabilize the molecule and influence its electronic transitions. However, as mentioned earlier, steric hindrance between the rings can force them out of planarity, reducing the extent of this delocalization.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of 3-(1-naphthalenyl)pyridine, including its conformational changes and interactions with other molecules.
Elucidation of Reaction Mechanisms and Transition State Structures
Computational methods, particularly DFT, are frequently used to elucidate the mechanisms of chemical reactions. nih.gov For reactions involving 3-(1-naphthalenyl)pyridine, these methods can be used to map out the potential energy surface, identify transition state structures, and calculate activation energies. This information is crucial for understanding the feasibility and selectivity of a given reaction.
For instance, in the palladium-catalyzed C-H activation of a pyridylimine-substituted 1-naphthalene, DFT calculations have been used to investigate the different possible reaction pathways (ortho- vs. peri-activation). rsc.org These calculations revealed that the reaction outcome is highly dependent on the solvent used, with different transition states being favored in different media. rsc.org Similar computational approaches could be applied to study the reactivity of 3-(1-naphthalenyl)pyridine in various chemical transformations.
Solvent Effects on Molecular Stability and Reactivity
The solvent environment can have a profound impact on the stability and reactivity of molecules. nih.gov Molecular modeling techniques, such as continuum solvation models or explicit solvent simulations, can be used to account for these effects.
In the case of the C-H activation of a pyridylimine-substituted 1-naphthalene, DFT calculations incorporating solvent effects showed that acetic acid favors ortho-C-H activation both kinetically and thermodynamically. rsc.org In contrast, in a less polar solvent like toluene, the energy difference between the ortho- and peri-activation pathways is much smaller, leading to a mixture of products. rsc.org This demonstrates the critical role of the solvent in directing the course of a reaction. For 3-(1-naphthalenyl)pyridine, the polarity of the solvent would be expected to influence its conformational equilibrium and the energetics of any reactions it undergoes, particularly those involving charged or highly polar transition states.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and aid in the interpretation of experimental data. For 3-(1-Naphthalenyl)pyridine, methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in forecasting Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These theoretical calculations allow for a detailed understanding of the molecule's electronic structure and its influence on spectroscopic properties.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry using DFT. These calculations provide information about the vibrational modes of the molecule, which correspond to the absorption bands observed in an experimental IR spectrum. Each calculated frequency can be animated to visualize the corresponding atomic motions, aiding in the assignment of spectral bands to specific functional groups and vibrational modes, such as C-H stretching, C=C and C=N ring stretching, and out-of-plane bending vibrations. While a dedicated computational study on the IR spectrum of 3-(1-Naphthalenyl)pyridine has not been identified in the literature, the expected data would include a list of vibrational frequencies and their corresponding IR intensities. Comparing these theoretical frequencies with experimental data often requires the use of a scaling factor to account for anharmonicity and other systematic errors inherent in the computational methods.
Ultraviolet-Visible (UV-Vis) Spectroscopy: TD-DFT is the primary computational method for predicting the electronic absorption spectra of molecules. This approach calculates the energies of vertical electronic excitations from the ground state to various excited states. These excitation energies correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band. For 3-(1-Naphthalenyl)pyridine, TD-DFT calculations would be expected to predict intense π→π* transitions characteristic of the conjugated aromatic system formed by the pyridine and naphthalene rings. The predicted λmax values and oscillator strengths could then be compared with an experimental UV-Vis spectrum to validate the computational model and to gain a deeper understanding of the electronic transitions involved.
Although specific published research detailing the computational prediction of spectroscopic parameters for 3-(1-Naphthalenyl)pyridine is scarce, the theoretical framework for such investigations is robust. The tables below are illustrative examples of how such data would be presented in a research context, based on the general capabilities of computational chemistry.
Table 1: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for 3-(1-Naphthalenyl)pyridine
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | Data not available | Data not available |
| C3 | Data not available | Data not available |
| C4 | Data not available | Data not available |
| C5 | Data not available | Data not available |
| C6 | Data not available | Data not available |
| C1' | Data not available | Data not available |
| C2' | Data not available | Data not available |
| C3' | Data not available | Data not available |
| C4' | Data not available | Data not available |
| C4a' | Data not available | Data not available |
| C5' | Data not available | Data not available |
| C6' | Data not available | Data not available |
| C7' | Data not available | Data not available |
| C8' | Data not available | Data not available |
| C8a' | Data not available | Data not available |
Table 2: Hypothetical Comparison of Predicted and Experimental IR Vibrational Frequencies (cm⁻¹) for 3-(1-Naphthalenyl)pyridine
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| Aromatic C-H Stretch | Data not available | Data not available |
| C=C/C=N Ring Stretch | Data not available | Data not available |
| C-H In-plane Bend | Data not available | Data not available |
| C-H Out-of-plane Bend | Data not available | Data not available |
Table 3: Hypothetical Predicted UV-Vis Absorption Data for 3-(1-Naphthalenyl)pyridine
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| S₀ → S₁ | Data not available | Data not available |
| S₀ → S₂ | Data not available | Data not available |
Advanced Spectroscopic Characterization Techniques for 3 1 Naphthalenyl Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(1-naphthalenyl)pyridine derivatives in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR Spectral Interpretation
The ¹H and ¹³C NMR spectra of 3-(1-naphthalenyl)pyridine provide a fingerprint of its chemical structure. The chemical shifts (δ) of the protons and carbons are influenced by the electronic effects of the interconnected aromatic rings.
¹H NMR Spectroscopy: The proton spectrum is characterized by a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the pyridine (B92270) ring are generally deshielded due to the electron-withdrawing nature of the nitrogen atom, leading to downfield chemical shifts. The protons on the naphthalene (B1677914) ring exhibit a complex pattern of multiplets due to spin-spin coupling. The chemical shifts are influenced by the anisotropic effects of the adjacent aromatic ring.
¹³C NMR Spectroscopy: The carbon spectrum provides information on all non-equivalent carbon atoms in the molecule. The pyridine ring carbons appear at characteristic chemical shifts, with the carbons adjacent to the nitrogen atom being the most deshielded. The naphthalene ring carbons also show a distinct set of signals. Quaternary carbons, those without attached protons, are typically observed as weaker signals.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyridine C2 | - | ~150-152 |
| Pyridine C3 | - | ~135-137 |
| Pyridine C4 | ~7.8-8.0 | ~133-135 |
| Pyridine C5 | ~7.3-7.5 | ~123-125 |
| Pyridine C6 | ~8.6-8.8 | ~148-150 |
| Naphthalene C1 | - | ~134-136 |
| Naphthalene C2' | ~7.4-7.6 | ~126-128 |
| Naphthalene C3' | ~7.5-7.7 | ~125-127 |
| Naphthalene C4' | ~7.9-8.1 | ~128-130 |
| Naphthalene C5' | ~7.9-8.1 | ~128-130 |
| Naphthalene C6' | ~7.4-7.6 | ~126-128 |
| Naphthalene C7' | ~7.4-7.6 | ~126-128 |
| Naphthalene C8' | ~7.8-8.0 | ~125-127 |
| Naphthalene C4a' | - | ~131-133 |
| Naphthalene C8a' | - | ~133-135 |
Note: The chemical shifts are predicted based on analogous structures and may vary depending on the solvent and specific derivative.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules like 3-(1-naphthalenyl)pyridine where signal overlap in 1D spectra is common. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum reveal the connectivity of protons within the pyridine and naphthalene ring systems, aiding in the assignment of individual proton signals. scribd.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is particularly valuable for identifying quaternary carbons and for establishing the connectivity between the pyridine and naphthalene rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 3-(1-naphthalenyl)pyridine exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Key IR absorption bands for 3-(1-naphthalenyl)pyridine include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aromatic C=C and C=N stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine and naphthalene rings.
C-H in-plane and out-of-plane bending: These vibrations give rise to a complex pattern of bands in the fingerprint region (below 1400 cm⁻¹), which is unique to the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Pyridine C=N | Stretching | ~1580 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of 3-(1-naphthalenyl)pyridine gives rise to characteristic absorption bands in the UV-Vis region. The spectrum of pyridine itself shows absorption maxima around 250-262 nm, which are attributed to π → π* and n → π* transitions. sielc.comresearchgate.net The presence of the naphthalene moiety is expected to cause a bathochromic (red) shift in the absorption maxima due to the increased conjugation.
Theoretical studies on related styrylpyridine compounds have shown that the absorption properties are influenced by the electronic nature of substituents and the position of the nitrogen atom in the pyridine ring. nih.gov For 3-(1-naphthalenyl)pyridine, the electronic transitions are primarily of the π → π* type, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital.
| Electronic Transition | Expected λmax (nm) |
|---|---|
| π → π | > 260 |
| n → π | Longer wavelength, weaker intensity |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For 3-(1-naphthalenyl)pyridine (C₁₅H₁₁N), the expected monoisotopic mass is approximately 205.0891 g/mol . High-Resolution Mass Spectrometry (HRMS) can measure this mass with high accuracy, allowing for the unambiguous determination of the molecular formula.
The mass spectrum of 3-(1-naphthalenyl)pyridine would show a prominent molecular ion peak (M⁺) at m/z ≈ 205. A common fragmentation pathway for pyridine derivatives involves the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z ≈ 178.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁N |
| Calculated Monoisotopic Mass | 205.0891 u |
| Expected Molecular Ion (M⁺) | m/z ≈ 205 |
| Major Fragment Ion (M-HCN)⁺ | m/z ≈ 178 |
X-ray Crystallography for Solid-State Structure Determination
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interactions | π-π stacking, C-H···π interactions |
| Dihedral Angle (Pyridine-Naphthalene) | Variable, dependent on packing forces |
Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles
X-ray crystallography allows for the accurate measurement of the spatial coordinates of each atom in a crystallized molecule, from which fundamental geometric parameters can be calculated. wikipedia.org These parameters—bond lengths, bond angles, and dihedral angles—define the molecule's conformation.
For compounds in this class, such as the closely related isomer 4-(naphthalen-1-yl)pyridine, X-ray diffraction studies reveal that the bond distances within the naphthalene and pyridine rings are consistent with those found in similar aromatic compounds. nih.gov The naphthalene moiety typically exhibits slight distortions from perfect planarity. nih.gov
Table 1: Selected Bond Distances for 4-(Naphthalen-1-yl)pyridine Data sourced from a study on the crystal structure of 4-(Naphthalen-1-yl)pyridine, a structural isomer of the subject compound. nih.gov
| Bond | Length (Å) |
|---|---|
| C(1)-C(2) | 1.373(3) |
| C(1)-C(9) | 1.422(2) |
| C(4)-C(10) | 1.417(2) |
| C(9)-C(10) | 1.426(2) |
| C(11)-N(1) | 1.336(2) |
| C(15)-N(1) | 1.340(2) |
Table 2: Selected Bond Angles for 4-(Naphthalen-1-yl)pyridine Data sourced from a study on the crystal structure of 4-(Naphthalen-1-yl)pyridine, a structural isomer of the subject compound. nih.gov
| Atoms | Angle (°) |
|---|---|
| C(2)-C(1)-C(9) | 120.9(2) |
| C(3)-C(4)-C(10) | 121.2(2) |
| C(1)-C(9)-C(10) | 118.0(2) |
| C(4)-C(10)-C(9) | 118.6(2) |
| C(11)-N(1)-C(15) | 116.8(2) |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of non-covalent intermolecular interactions. mdpi.com Understanding these interactions is crucial for crystal engineering, as they influence the material's physical properties. For naphthalenylpyridine derivatives, several types of weak interactions are significant.
In the crystal structure of 4-(naphthalen-1-yl)pyridine, the packing is stabilized by a combination of π–π stacking and C—H⋯π interactions. nih.gov The π–π stacking occurs between the pyridine rings of molecules related by inversion, with a measured centroid-to-centroid distance of 3.772 (2) Å. nih.gov
Table 3: Intermolecular Interaction Data for 4-(Naphthalen-1-yl)pyridine Data sourced from a study on the crystal structure of 4-(Naphthalen-1-yl)pyridine, a structural isomer of the subject compound. nih.gov
| Interaction Type | Description | Distance/Geometry |
|---|---|---|
| π–π Stacking | Between pyridine rings of inversion-related molecules | Centroid-to-centroid distance: 3.772 (2) Å |
| C—H⋯π Contact | Pyridine α-C—H group to naphthalene ring centroid | C6—H6···centroid: 2.69 Å, 161° |
| C—H⋯π Contact | Pyridine C—H group to naphthalene ring centroid | C14—H14···centroid: 2.84 Å, 146° |
Future Directions and Emerging Research Avenues for Naphthylpyridine Chemistry
Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity
While classical methods for pyridine (B92270) synthesis, such as Hantzsch-type reactions or condensations involving 1,5-dicarbonyl compounds, provide foundational routes, future research will likely focus on more sophisticated and efficient strategies for constructing the 3-(1-naphthalenyl)pyridine core with high selectivity. beilstein-journals.orgbeilstein-journals.orgrsc.org Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have proven effective for synthesizing related arylpyridines, such as 4-(naphthalen-1-yl)pyridine. nih.gov The development of novel catalysts and reaction conditions that favor the coupling of 1-naphthaleneboronic acid with 3-halopyridines will be a key area of investigation.
Future synthetic strategies will aim to improve upon existing methods by focusing on:
Atom Economy: Designing catalytic cycles that minimize waste and maximize the incorporation of starting materials into the final product.
Step Economy: Developing one-pot or tandem reactions that combine multiple synthetic transformations into a single, efficient process. rsc.org
Regioselectivity: For substituted naphthalenes and pyridines, achieving precise control over the position of substitution is paramount. This can be accomplished through the use of directing groups or highly selective catalysts.
Late-Stage Functionalization: Creating methods to introduce the naphthyl group onto a complex, pre-functionalized pyridine ring, which is crucial for medicinal chemistry and materials science applications.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Optimized Cross-Coupling | High yields, functional group tolerance | Development of ligands for Pd, Ni, or Cu catalysts that enhance reaction rates and selectivity for the 3-pyridyl position. |
| C-H Activation/Arylation | Direct use of C-H bonds, reducing pre-functionalization steps | Discovery of catalysts that can selectively activate the C-3 position of the pyridine ring for direct arylation with naphthalene (B1677914) derivatives. |
| Novel Cyclization Strategies | Access to diverse substitution patterns | Designing new multi-component reactions that build the substituted pyridine ring from acyclic precursors in a single step. ijpsonline.com |
Discovery of New Reactivity Modes and Deeper Mechanistic Understanding
A thorough understanding of the reactivity of 3-(1-naphthalenyl)pyridine is essential for its application. The interplay between the pyridine nitrogen and the bulky naphthalene group dictates its chemical behavior. Future research will delve into uncovering new reaction pathways and gaining a deeper mechanistic insight into its transformations.
A particularly relevant area for investigation is the regioselectivity of ligand-directed C-H activation. rsc.org Studies on the isomeric 2-(1-naphthyl)-pyridine have shown that the choice of metal catalyst can dictate whether cyclometallation occurs at the γ-position (C8 of the naphthalene ring, forming a five-membered ring) or the δ-position (C2' of the pyridine ring). researchgate.netresearchgate.net Similar investigations into 3-(1-naphthalenyl)pyridine could reveal unique reactivity patterns, potentially enabling selective functionalization at either the naphthalene or pyridine moieties.
Key areas for future mechanistic studies include:
Cyclometallation Reactions: Investigating the reactions of 3-(1-naphthalenyl)pyridine with various transition metals (e.g., Palladium, Ruthenium, Gold) to understand the kinetic and thermodynamic factors controlling regioselectivity. rsc.orgresearchgate.net
Pyridyne Intermediates: Exploring the generation and trapping of highly reactive pyridyne intermediates from derivatives of 3-(1-naphthalenyl)pyridine to access novel, highly functionalized structures. nih.gov
Photocatalysis and Electrochemistry: Examining the behavior of the compound under photochemical or electrochemical conditions to unlock new reactivity modes driven by electron transfer processes.
Mechanistic studies will employ a combination of experimental techniques (e.g., isotopic labeling, kinetic analysis) and computational modeling to elucidate reaction pathways and transition states. nih.gov
Rational Design of Advanced Catalytic Systems Based on 3-(1-Naphthalenyl)pyridine Ligands
The pyridine nitrogen atom makes 3-(1-naphthalenyl)pyridine an excellent candidate for use as a ligand in transition metal catalysis. The steric bulk of the 1-naphthalenyl group can create a specific coordination environment around a metal center, influencing the selectivity and activity of the resulting catalyst.
Future research will focus on the rational design of catalysts for a variety of organic transformations. By systematically modifying the electronic properties of the pyridine ring or the steric profile of the naphthalene unit, new ligands can be tailored for specific applications. For example, the introduction of electron-donating or electron-withdrawing groups can tune the Lewis basicity of the pyridine nitrogen, thereby modulating the electronic properties of the metal center.
| Catalyst Design Strategy | Target Application | Rationale |
| Chiral Derivatives | Asymmetric Catalysis | Introduction of chiral centers on the ligand backbone to induce enantioselectivity in reactions like hydrogenation or C-C bond formation. |
| Pincer Ligand Analogues | C-H Functionalization, Cross-Coupling | Incorporating additional coordinating arms onto the pyridine or naphthalene rings to create highly stable and active pincer-type metal complexes. |
| Immobilized Catalysts | Heterogeneous Catalysis | Grafting the ligand onto solid supports (e.g., silica, polymers) to facilitate catalyst recovery and recycling. mdpi.com |
The design process will be guided by computational chemistry to predict the geometric and electronic structures of the metal complexes and to model their interaction with substrates, enabling a more targeted and efficient approach to catalyst development. rsc.org
Integration with Materials Science for the Development of Functional Materials
The rigid, planar structure and π-conjugated system of 3-(1-naphthalenyl)pyridine make it an attractive building block for advanced functional materials. The ability of the pyridine and naphthalene moieties to engage in π–π stacking interactions is a key feature for designing materials with specific electronic and photophysical properties. nih.gov
Emerging research will explore the incorporation of the 3-(1-naphthalenyl)pyridine unit into various material architectures:
Organic Electronics: As a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The tunable electronic properties of the scaffold could be used to control charge transport and luminescence.
Metal-Organic Frameworks (MOFs): As an organic linker to construct porous materials with applications in gas storage, separation, and catalysis. The defined geometry of the molecule can be used to control the pore size and functionality of the MOF. mdpi.com
Sensors: By functionalizing the core structure with specific recognition units, materials can be designed to detect analytes through changes in their optical or electronic properties.
Metallopolymers: Using the pyridine moiety to coordinate with metal ions to form polymers with interesting magnetic, optical, or catalytic properties. mdpi.com
The synthesis of extended, conjugated systems based on this scaffold will be a primary focus, aiming to create materials with tailored band gaps and high charge carrier mobilities.
Implementation of Cutting-Edge Computational Methodologies for Predictive Chemical Design
Computational chemistry is poised to play a transformative role in accelerating research into naphthylpyridine chemistry. By leveraging theoretical models, researchers can predict molecular properties, explore reaction mechanisms, and design new molecules and materials with desired functions before committing to extensive experimental work.
Future applications of computational methodologies will include:
Predictive Synthesis: Using Density Functional Theory (DFT) and other methods to calculate reaction energies and activation barriers, thereby predicting the feasibility and regioselectivity of new synthetic routes. nih.gov This approach can help identify the most promising reaction conditions and catalyst systems. chemrxiv.org
Mechanism Elucidation: Modeling reaction pathways to understand the role of intermediates and transition states, providing detailed insights that are often difficult to obtain experimentally. mdpi.com For instance, computational studies can clarify the factors that govern regioselectivity in C-H activation reactions. nih.gov
Materials by Design: Employing quantum chemical calculations to predict the electronic structure, optical properties (e.g., absorption and emission spectra), and charge transport characteristics of new materials based on the 3-(1-naphthalenyl)pyridine scaffold. scienceopen.com
Virtual Screening: In the context of drug discovery or catalyst design, computational docking and quantitative structure-activity relationship (QSAR) studies can be used to screen libraries of virtual compounds and identify candidates with high predicted activity and selectivity. nih.govnih.gov
The integration of machine learning and artificial intelligence with these computational tools will further enhance predictive power, enabling the rapid discovery of novel compounds and materials with optimized properties.
Q & A
Q. What are the key synthetic strategies for Pyridine, 3-(1-naphthalenyl)-, and how can reaction conditions be optimized for higher yields?
The synthesis of Pyridine, 3-(1-naphthalenyl)- derivatives often involves coupling reactions such as Suzuki-Miyaura cross-coupling or condensation reactions between pyridine precursors and naphthalene derivatives. For example, 4-[2-(1-naphthalenyl)ethenyl]pyridine (a structurally related compound) was synthesized using a combination of palladium catalysts and π-conjugated building blocks to achieve host-guest complexes . Optimization strategies include:
- Selecting catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency.
- Adjusting solvent polarity (e.g., DMF or THF) to stabilize intermediates.
- Optimizing reaction temperature (80–120°C) and time (12–24 hours) to balance yield and purity.
Q. Which spectroscopic and crystallographic methods are most effective in characterizing Pyridine, 3-(1-naphthalenyl)-?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromaticity .
- X-ray crystallography : Resolve molecular geometry, as demonstrated for 2-amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile, which revealed a planar pyridine-naphthalene system .
- Fluorescence spectroscopy : Monitor π-π interactions in supramolecular systems, such as fluorescence enhancement in Q[10]-NTP5 complexes .
Advanced Research Questions
Q. How can host-guest interactions involving Pyridine, 3-(1-naphthalenyl)- be utilized in fluorescence-based sensing applications?
The compound’s extended π-system enables host-guest complexation with macrocycles like cucurbit[10]uril (Q[10]). Methodological steps include:
- Host selection : Q[10] restricts intramolecular rotation of the naphthalene-pyridine moiety, enhancing fluorescence quantum yield .
- Sensing applications : Detect paraquat via fluorescence quenching due to charge-transfer interactions. Calibration curves and Stern-Volmer analysis validate sensitivity .
- Experimental design : Use fluorescence lifetime measurements to distinguish static vs. dynamic quenching mechanisms .
Q. What methodologies are recommended for resolving contradictions in fluorescence emission data of Pyridine, 3-(1-naphthalenyl)-based complexes?
Discrepancies in fluorescence data may arise from solvent effects, aggregation, or competing photophysical pathways. To address these:
- Solvent screening : Compare polar (acetonitrile) vs. nonpolar (toluene) solvents to assess solvatochromism.
- Time-resolved spectroscopy : Measure fluorescence lifetimes to identify emissive states (e.g., monomer vs. excimer) .
- Computational modeling : Use density functional theory (DFT) to predict electronic transitions and validate experimental spectra .
Q. How can computational chemistry aid in predicting the reactivity of Pyridine, 3-(1-naphthalenyl)- in supramolecular systems?
Computational approaches include:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior in host-guest systems .
- Molecular dynamics (MD) simulations : Model interactions between Pyridine, 3-(1-naphthalenyl)- and macrocyclic hosts (e.g., Q[10]) to optimize binding affinity .
- Docking studies : Predict binding modes with biological targets (e.g., enzymes) for pharmacological applications .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the environmental toxicity of Pyridine, 3-(1-naphthalenyl)- derivatives?
While direct toxicity data for this compound is limited, methodologies from naphthalene toxicology studies can be adapted :
- In vitro assays : Use hepatic cell lines (e.g., HepG2) to measure cytotoxicity via MTT assays.
- Environmental modeling : Predict biodegradation pathways using EPI Suite software.
- Metabolite profiling : Identify oxidative metabolites (e.g., hydroxylated derivatives) via LC-MS/MS.
Q. What strategies can mitigate challenges in crystallizing Pyridine, 3-(1-naphthalenyl)- derivatives for structural analysis?
Crystallization hurdles include poor solubility and polymorphism. Solutions involve:
- Solvent screening : Test mixed solvents (e.g., DCM/hexane) to improve crystal growth.
- Temperature gradients : Slow cooling from 60°C to room temperature to promote ordered packing .
- Additive use : Introduce trace amounts of ionic liquids to stabilize nucleation sites .
Contradiction Resolution and Mechanistic Insights
Q. How do steric and electronic effects influence the reactivity of Pyridine, 3-(1-naphthalenyl)- in cross-coupling reactions?
The naphthalene group introduces steric hindrance, which can slow catalytic cycles. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
